molecular formula C14H17N3O2 B11398229 N-ethyl-3-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]propanamide

N-ethyl-3-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]propanamide

Cat. No.: B11398229
M. Wt: 259.30 g/mol
InChI Key: NDXMIIXGIYMBSK-UHFFFAOYSA-N
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Description

N-ethyl-3-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]propanamide: is a synthetic organic compound with a complex structure It belongs to the class of oxadiazoles, which are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-ethyl-3-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]propanamide typically involves the following steps:

    Formation of the Oxadiazole Ring: This can be achieved by reacting a hydrazide with an appropriate carboxylic acid derivative under dehydrating conditions.

    Introduction of the Ethyl Group: The ethyl group can be introduced via an alkylation reaction using ethyl halides in the presence of a base.

    Formation of the Propanamide Moiety: This involves the reaction of the oxadiazole intermediate with a suitable propanamide derivative.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group on the phenyl ring.

    Reduction: Reduction reactions can occur at the oxadiazole ring, potentially leading to ring opening.

    Substitution: The compound can participate in substitution reactions, especially at the ethyl group or the phenyl ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2) are commonly used.

Major Products:

    Oxidation: Oxidation of the methyl group can lead to the formation of a carboxylic acid derivative.

    Reduction: Reduction of the oxadiazole ring can result in the formation of amine derivatives.

    Substitution: Substitution reactions can yield various halogenated derivatives.

Scientific Research Applications

Chemistry:

    Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the efficiency and selectivity of the process.

    Material Science: It can be incorporated into polymers to improve their thermal and mechanical properties.

Biology:

    Biochemical Probes: The compound can be used as a probe to study enzyme activities and protein interactions.

    Drug Development: Its structural features make it a candidate for the development of new pharmaceuticals.

Medicine:

    Therapeutic Agents: The compound can be explored for its potential therapeutic effects, such as anti-inflammatory or anticancer activities.

Industry:

    Agriculture: It can be used in the development of new agrochemicals, such as herbicides or pesticides.

    Pharmaceuticals: The compound can be used in the synthesis of active pharmaceutical ingredients (APIs).

Mechanism of Action

The mechanism of action of N-ethyl-3-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]propanamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to downstream effects on cellular pathways.

Comparison with Similar Compounds

    N-ethyl-3-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]propanamide: can be compared with other oxadiazole derivatives, such as:

Uniqueness:

  • The presence of the ethyl group and the propanamide moiety in this compound distinguishes it from other oxadiazole derivatives. These structural features may confer unique chemical and biological properties, such as enhanced stability, solubility, or specificity for certain molecular targets.

Properties

Molecular Formula

C14H17N3O2

Molecular Weight

259.30 g/mol

IUPAC Name

N-ethyl-3-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]propanamide

InChI

InChI=1S/C14H17N3O2/c1-3-15-12(18)7-8-13-16-14(17-19-13)11-6-4-5-10(2)9-11/h4-6,9H,3,7-8H2,1-2H3,(H,15,18)

InChI Key

NDXMIIXGIYMBSK-UHFFFAOYSA-N

Canonical SMILES

CCNC(=O)CCC1=NC(=NO1)C2=CC=CC(=C2)C

Origin of Product

United States

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